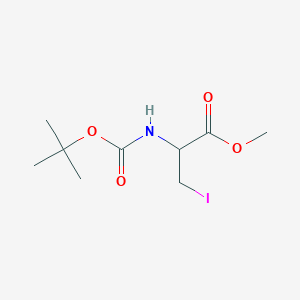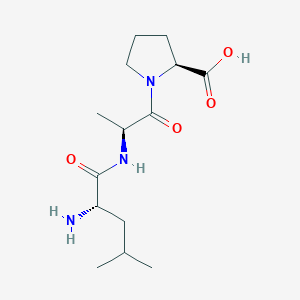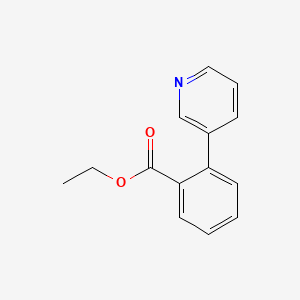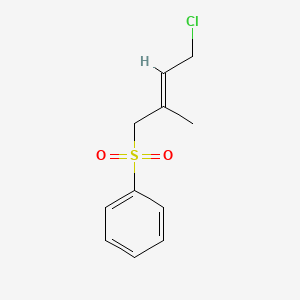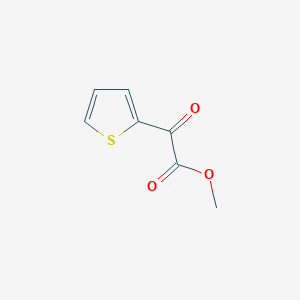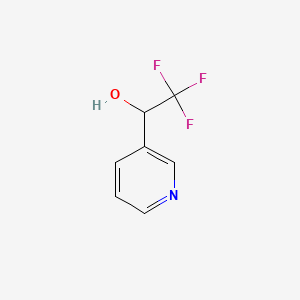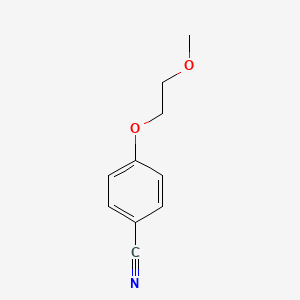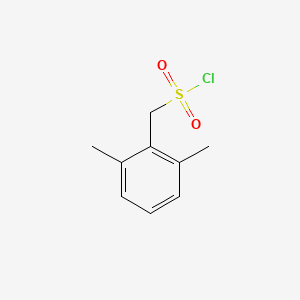![molecular formula C12H11NO2 B1353120 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione CAS No. 81402-16-6](/img/structure/B1353120.png)
2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione, also known as spirooxindole, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in medicinal chemistry. This compound is a spirocyclic derivative of indole and pyrrolidine, which are two important heterocyclic compounds commonly found in natural products and pharmaceuticals. Spirooxindole has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, antifungal, and antibacterial properties.
Mechanism Of Action
The mechanism of action of 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee is not fully understood, but several studies have suggested that it may act through multiple pathways. One proposed mechanism of action is the inhibition of enzymes involved in the biosynthesis of nucleic acids, which can lead to the inhibition of cell growth and proliferation. Another proposed mechanism of action is the activation of apoptosis pathways, which can induce programmed cell death in cancer cells. Additionally, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives have been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, which are essential for viral replication.
Biochemical And Physiological Effects
Spirooxindole has been shown to exhibit a wide range of biochemical and physiological effects. Several studies have reported that 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives can induce apoptosis and cell cycle arrest in cancer cells, which can lead to the inhibition of tumor growth. In addition, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives have been found to exhibit potent antiviral, antifungal, and antibacterial activity, which can help to prevent and treat infectious diseases. Furthermore, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives have been shown to possess anti-inflammatory and antioxidant properties, which can help to reduce inflammation and oxidative stress in the body.
Advantages And Limitations For Lab Experiments
Spirooxindole has several advantages for lab experiments, including its ease of synthesis, high yield, and wide range of biological activities. In addition, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives can be easily modified to improve their potency and selectivity for specific targets. However, there are also some limitations to using 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee in lab experiments. For example, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives can be cytotoxic at high concentrations, which can limit their use in vivo. Furthermore, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives can exhibit poor solubility and bioavailability, which can limit their effectiveness as drugs.
Future Directions
There are several future directions for the study of 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee. One area of research is the development of 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives in vivo, which can help to determine their efficacy and safety as drugs. Furthermore, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives can be used as scaffolds for the development of novel drugs with diverse biological activities. Finally, the synthesis of 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives using greener and more sustainable methods is an area of research that is gaining increasing attention.
Synthesis Methods
Spirooxindole can be synthesized through various methods, including one-pot multi-component reactions, cycloaddition reactions, and oxidative coupling reactions. One of the most commonly used methods for synthesizing 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee is the three-component reaction between isatin, an aldehyde, and a primary amine. This reaction involves the formation of a C-N bond between the isatin and the primary amine, followed by a cyclization reaction to form the spirocyclic structure. The reaction can be carried out under mild conditions and has a high yield, making it an attractive method for synthesizing 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee.
Scientific Research Applications
Spirooxindole has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, antifungal, and antibacterial properties. Several studies have reported that 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives have been found to exhibit potent antiviral activity against HIV, HCV, and influenza virus. Furthermore, 2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dionee derivatives have been shown to possess potent antifungal and antibacterial activity against various strains of fungi and bacteria.
properties
IUPAC Name |
spiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-10-7-12(11(15)13-10)6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCQZJLHIGURBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)NC2=O)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409004 |
Source


|
| Record name | spiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione | |
CAS RN |
81402-16-6 |
Source


|
| Record name | spiro[1,2-dihydroindene-3,3'-pyrrolidine]-2',5'-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

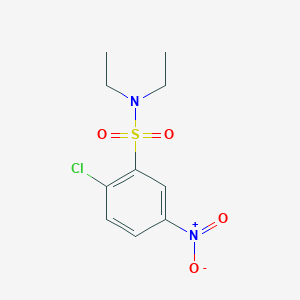
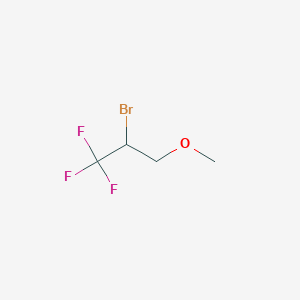
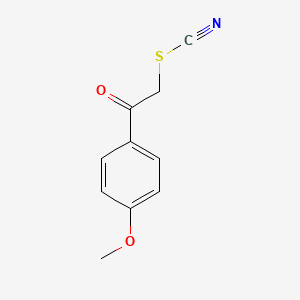
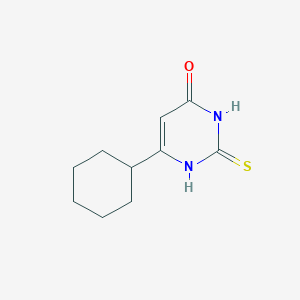
![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)
![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)
